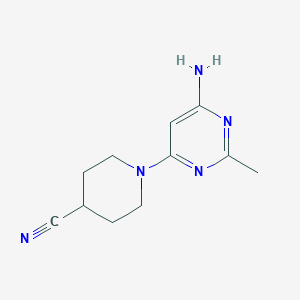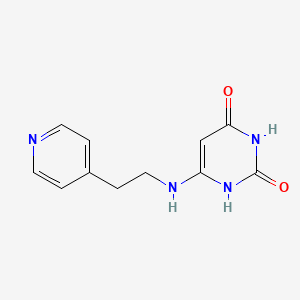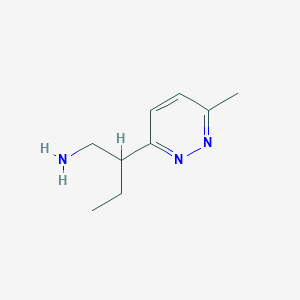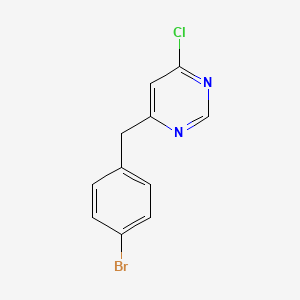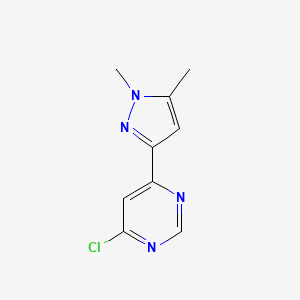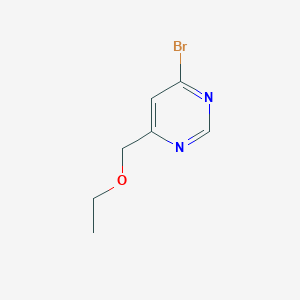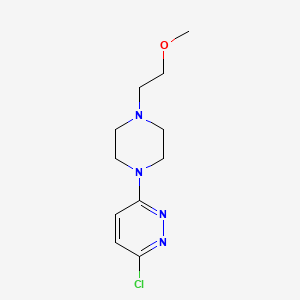
3-クロロ-6-(4-(2-メトキシエチル)ピペラジン-1-イル)ピリダジン
概要
説明
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. The piperazine ring in this compound adopts a chair conformation .
Molecular Structure Analysis
In the title compound, the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)° . The crystal structure is stabilized by weak intermolecular C—H N hydrogen-bond interactions .作用機序
Target of Action
For instance, pyrazinamide, a compound with a similar pyridazine ring, is an important first-line drug used in shortening TB therapy .
Mode of Action
For example, some compounds have been found to bind to DNA , while others have shown inhibitory effects on enzymes .
Biochemical Pathways
For instance, some compounds have been found to interact with DNA and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various effects, such as inhibitory effects on enzymes and interactions with DNA .
Action Environment
It’s worth noting that environmental conditions such as temperature and ph can often influence the stability and efficacy of many compounds .
実験室実験の利点と制限
The use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2 offers several advantages for laboratory experiments. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a potent and selective inhibitor of CK2 and has been shown to inhibit the activity of CK2 in a variety of cell types. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is also relatively easy to synthesize and is relatively inexpensive. However, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is not cell-permeable and must be used in combination with other compounds to penetrate cells.
将来の方向性
1. Further studies of the mechanism of action of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2.
2. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other CK2-mediated processes, such as DNA replication and transcription.
3. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other cellular processes, such as cell proliferation, differentiation, and apoptosis.
4. Development of cell-permeable analogs of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine for use in laboratory experiments.
5. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of other transcription factors, such as c-Myc and NF-kB.
6. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other proteins, such as protein kinases and phosphatases.
7. Development of novel 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine analogs for use in drug discovery and development.
8. Investigation of the use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as a tool for studying the role of CK2 in cancer.
9. Development of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine-based inhibitors of CK2 for use in therapeutic applications.
10. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of microRNAs.
科学的研究の応用
抗不整脈作用
この化合物は、抗不整脈作用を持つことが報告されています . 抗不整脈剤は心臓の収縮力を弱めるために使用されます。これは、肥大型心筋症などの疾患において有益です。
抗血小板凝集作用
この化合物は、抗血小板凝集作用を持つことが判明しています . つまり、この化合物は血液細胞が凝集するのを防ぐことができるため、血栓の形成を防ぐのに役立ちます。
抗菌作用
この化合物は、抗菌作用を持つことが報告されています . これは、この化合物が新しい抗生物質の開発や既存の治療法の補完に使用できることを示唆しています。
抗ウイルス作用
この化合物は、抗ウイルス作用を持つことが判明しています . これは、さまざまなウイルス感染症の治療に役立つ可能性を示唆しています。
循環器系薬物開発
「3-クロロ-6-(4-(2-メトキシエチル)ピペラジン-1-イル)ピリダジン」を含むピリダジノン誘導体は、当初、循環器系薬物探索のために利用されていました . これは、この化合物が循環器系疾患の新しい治療法の開発に役立つ可能性を示唆しています。
農薬での使用
この化合物は、農薬にも使用されています . これは、この化合物が新しい殺虫剤や除草剤の開発に使用できることを示唆しています。
幅広い薬理作用
近年、ピリダジン誘導体は、幅広い薬理作用を示すことが判明しています . これは、「3-クロロ-6-(4-(2-メトキシエチル)ピペラジン-1-イル)ピリダジン」が医薬品化学においてさまざまな用途を持つ可能性を示唆しています。
薬物設計
「3-クロロ-6-(4-(2-メトキシエチル)ピペラジン-1-イル)ピリダジン」を含む、多くのピリダジノンが、最近のいくつかの論文で、薬物設計におけるその使用について詳しく説明されています . これは、この化合物が新しい薬物の開発における重要な要素としての可能性を示しています。
生化学分析
Biochemical Properties
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .
Cellular Effects
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDICJIJQCRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


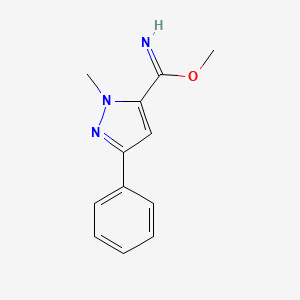
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
